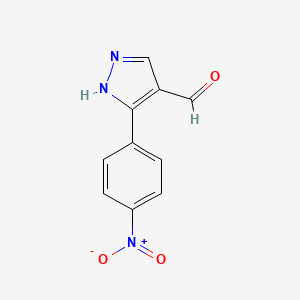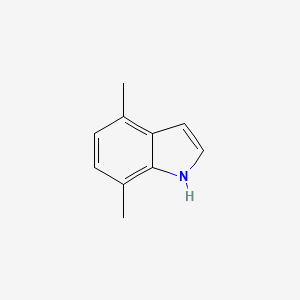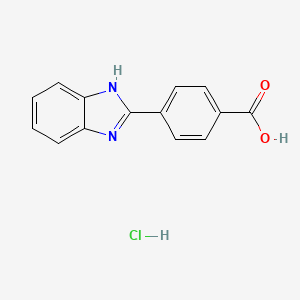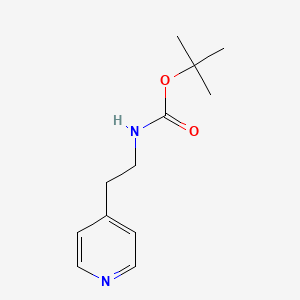
3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
The compound 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry. Although the provided papers do not directly discuss 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde, they provide insights into similar compounds, which can be used to infer properties and reactions of the compound .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. In the context of the provided papers, the synthesis of related compounds involves the use of substituted carbaldehydes and acetophenones to form chalcones, which then undergo cyclocondensation reactions with hydrazine to yield pyrazole derivatives . Although the exact synthesis of 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde is not detailed, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized using various spectroscopic methods such as IR, NMR, and X-ray diffraction. For instance, the compound 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has been characterized by these methods, and its molecular geometry has been confirmed by density functional theory (DFT) calculations . These techniques could similarly be applied to determine the molecular structure of 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The papers describe the conversion of substituted carbaldehydes into bipyrazoles through cyclocondensation reactions . The nitro group in 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde could also influence its reactivity, potentially making it a precursor for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be deduced from their molecular structure. For example, the presence of substituents such as nitro groups can affect the compound's electron distribution, polarity, and overall reactivity. The papers provide data on the crystalline structure and supramolecular assembly of related compounds, which can be indicative of the solid-state properties of 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde . Additionally, spectroscopic data from IR and NMR can offer insights into the functional groups present and their chemical environment .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Pyrazole derivatives, including 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde, have been extensively synthesized and characterized. These compounds are often used as precursors for the synthesis of a variety of heterocycles. For instance, pyrazole-based D-π-A derivatives have been synthesized and characterized by various techniques including FT-IR, NMR, and mass spectroscopy. These compounds show promise in photophysical applications due to their significant hyperpolarizability and absorption properties (Lanke & Sekar, 2016).
Biological Activity
Pyrazole derivatives demonstrate a range of biological activities. Antimicrobial activities have been observed in various pyrazole compounds, including those derived from 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde. These compounds have shown effectiveness against bacterial strains like S. aureus, E. coli, and fungi of the genus Candida. Their antimicrobial properties make them candidates for the development of new antimicrobial agents (Biointerface Research in Applied Chemistry, 2021).
The synthesis of pyrazole derivatives has also been linked to significant antioxidant and anti-inflammatory activities. Studies have shown that certain pyrazole compounds exhibit potent antioxidant activity and are promising for anti-inflammatory applications (Asian Journal of Pharmaceutical and Clinical Research, 2021).
Photophysical and Spectroscopic Studies
- Pyrazole derivatives are also studied for their photophysical properties. The solvatochromic and single crystal studies of these compounds reveal interesting photophysical behaviors in different solvents, making them relevant for optical applications (Spectrochimica acta. Part A, 2013).
Anticancer Applications
- Some pyrazole-tethered derivatives have shown potential in anticancer applications. For example, a pyrazole-tethered thiazolidine-2,4-dione derivative displayed significant cytotoxicity against cancerous cell lines, suggesting its potential use in cancer treatment (Journal of Biomolecular Structure and Dynamics, 2021).
Molecular Docking and In Silico Studies
- In addition to experimental studies, in silico molecular docking studies of pyrazole derivatives have been conducted to understand their potential as inhibitors of various enzymes, further contributing to their potential in therapeutic applications (Spectrochimica acta. Part A, 2015).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde is Hematopoietic prostaglandin D synthase . This enzyme plays a crucial role in the production of prostaglandin D2, a mediator involved in various physiological and pathological processes, including inflammation and pain perception.
Mode of Action
It is known that the compound interacts with its target, hematopoietic prostaglandin d synthase The interaction likely involves the nitrophenyl group, which is known to participate in various chemical reactions
Biochemical Pathways
Given its target, it is likely that the compound affects the prostaglandin synthesis pathway The downstream effects of this could include alterations in inflammatory responses and pain perception
Result of Action
Given its target, it is likely that the compound affects the production of prostaglandin D2, potentially altering inflammatory responses and pain perception
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its target. For instance, nitrophenyl compounds have been shown to be involved in redox reactions, which could be influenced by environmental conditions
Propiedades
IUPAC Name |
5-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-6-8-5-11-12-10(8)7-1-3-9(4-2-7)13(15)16/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIXQGMNFIJUOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B1340118.png)




![1-(4-Fluorophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1340131.png)


